(-)-Menthofuran

Description

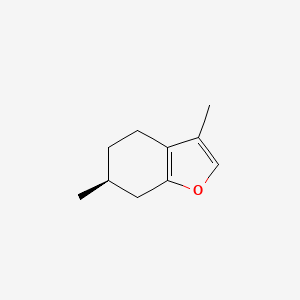

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6S)-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWKXXYGDYYFJU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC2=C(C1)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20230140 | |

| Record name | Menthofuran, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80183-38-6 | |

| Record name | Menthofuran, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080183386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthofuran, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENTHOFURAN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS9602CGD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Menthofuran Biosynthesis in Mentha pulegium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathway of (-)-menthofuran in Mentha pulegium (pennyroyal). It is designed to be a comprehensive resource, detailing the key enzymatic steps, quantitative data on metabolite occurrence, and detailed experimental protocols for relevant assays.

Introduction

Mentha pulegium, commonly known as pennyroyal, is an aromatic herb belonging to the Lamiaceae family. Its essential oil is characterized by a high concentration of monoterpenoids, with pulegone and its derivative, menthofuran, being significant constituents.[1][2] Menthofuran, specifically the (-)-enantiomer, is a molecule of interest due to its biological activities and its role as a key component in the plant's secondary metabolism.[3] Understanding the biosynthesis of this compound is crucial for applications in synthetic biology, drug development, and the optimization of essential oil composition.

The biosynthesis of this compound is a branch of the broader monoterpenoid pathway and occurs within the specialized glandular trichomes of the plant.[4] The pivotal step in the formation of this compound is the oxidation of the monoterpene ketone (+)-pulegone.[5][6]

The Core Biosynthetic Pathway

The immediate precursor to this compound is (+)-pulegone. The conversion is catalyzed by the enzyme (+)-menthofuran synthase (MFS), a cytochrome P450-dependent monooxygenase.[5][7] This enzyme hydroxylates the syn-methyl group of (+)-pulegone, which is followed by a spontaneous intramolecular cyclization to form a hemiketal, and subsequent dehydration to yield the furan ring of this compound.[5][8]

The overall reaction catalyzed by menthofuran synthase is as follows:

(+)-Pulegone + NADPH + H+ + O₂ → (+)-Menthofuran + NADP+ + H₂O[9]

Menthofuran synthase is a heme-thiolate protein (P-450) and has been identified as a key enzyme in the biosynthesis of this monoterpene.[9]

Regulatory Aspects

The biosynthesis of this compound is subject to regulation. Studies in the closely related Mentha x piperita have shown that the expression of the menthofuran synthase gene (mfs) is transcriptionally regulated.[10] Furthermore, this compound itself appears to play a role in a feedback mechanism by down-regulating the transcription of the gene for pulegone reductase (PR), an enzyme that competes for the common substrate (+)-pulegone to produce menthone, a precursor to menthol.[10][11] This suggests a complex interplay that controls the flux of (+)-pulegone towards either this compound or the menthol branch of the pathway.

Quantitative Data

The chemical composition of Mentha pulegium essential oil can vary significantly based on geographical location, environmental conditions, and the developmental stage of the plant. Pulegone is consistently a major component, with menthofuran also being a notable constituent. The following table summarizes the percentage of pulegone and menthofuran found in Mentha pulegium essential oil from various studies.

| Geographical Origin | Pulegone (%) | Menthofuran (%) | Reference |

| Morocco | 80.04 | Not Reported | [2] |

| Iran (Gilan) | 69.22 | Not Reported | [12] |

| Sicily, Italy | 50.6 | Not Reported | |

| Iran (Taftan Area) | 65.52 | 1.27 | |

| Greece | < 0.1 - 90.7 | Not Reported | [13] |

| Iran | 48.7 | Not Reported | [14] |

Note: The absence of a reported value for menthofuran in some studies does not necessarily indicate its absence, but rather that it was not quantified or reported as a major component in those particular analyses.

Experimental Protocols

Representative Protocol for Menthofuran Synthase Activity Assay

Disclaimer: A detailed, publicly available protocol specifically for the menthofuran synthase assay in Mentha pulegium is scarce. The following is a representative protocol based on general methods for assaying plant microsomal cytochrome P450 monooxygenases.

Objective: To determine the enzymatic activity of menthofuran synthase in microsomal fractions isolated from Mentha pulegium glandular trichomes.

Materials:

-

Fresh, young leaves of Mentha pulegium

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 10 mM 2-mercaptoethanol, 1 mM EDTA, 1 mM PMSF, and 1% (w/v) polyvinylpyrrolidone (PVP-40)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5)

-

NADPH solution (10 mM in Assay Buffer)

-

(+)-Pulegone substrate solution (in a suitable solvent like ethanol, to be diluted)

-

Microsome resuspension buffer: 50 mM Tris-HCl (pH 7.5) containing 20% (v/v) glycerol

-

Liquid nitrogen

-

Homogenizer

-

Centrifuge and ultracentrifuge

-

Spectrophotometer

-

GC-MS for product analysis

Procedure:

-

Microsome Isolation:

-

Harvest fresh, young Mentha pulegium leaves and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.

-

Homogenize the powder in ice-cold Extraction Buffer.

-

Filter the homogenate through layers of cheesecloth and Miracloth.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

-

Carefully collect the supernatant and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant and gently resuspend the microsomal pellet in a minimal volume of Resuspension Buffer.

-

Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay Buffer

-

Microsomal protein (e.g., 50-100 µg)

-

(+)-Pulegone (final concentration to be optimized, e.g., 50 µM)

-

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) and vortexing vigorously.

-

Prepare a negative control by boiling the microsomal preparation before adding the substrate and NADPH.

-

-

Product Extraction and Analysis:

-

Centrifuge the reaction mixture to separate the organic and aqueous phases.

-

Carefully transfer the organic phase to a new tube.

-

Concentrate the organic extract under a gentle stream of nitrogen.

-

Resuspend the residue in a small volume of a suitable solvent for GC-MS analysis.

-

Analyze the sample by GC-MS to identify and quantify the this compound produced.

-

Protocol for GC-MS Analysis of Mentha pulegium Essential Oil

Objective: To identify and quantify the volatile components, including this compound and (+)-pulegone, in the essential oil of Mentha pulegium.

Materials:

-

Essential oil extracted from Mentha pulegium

-

Hexane or another suitable solvent (GC grade)

-

Internal standard (e.g., n-alkanes)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the Mentha pulegium essential oil by diluting it in hexane (e.g., 1% v/v).

-

If quantitative analysis is required, add a known concentration of an internal standard to the diluted sample.

-

Transfer the prepared sample to a GC vial.

-

-

GC-MS Conditions (Example):

-

Injector:

-

Temperature: 250°C

-

Injection volume: 1 µL

-

Split ratio: e.g., 1:50

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 240°C at a rate of 3°C/min

-

Hold at 240°C for 5 minutes

-

-

Mass Spectrometer:

-

Ionization mode: Electron Impact (EI) at 70 eV

-

Mass range: m/z 40-400

-

Scan mode: Full scan

-

-

-

Data Analysis:

-

Identify the individual components by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantify the relative percentage of each component by integrating the peak areas in the total ion chromatogram. For absolute quantification, use the peak area ratio of the analyte to the internal standard and a calibration curve.

-

Conclusion

The biosynthesis of this compound in Mentha pulegium is a critical pathway that contributes to the unique chemical profile of its essential oil. The conversion of (+)-pulegone to this compound, catalyzed by menthofuran synthase, represents a key metabolic branch point. Further research into the specific enzyme kinetics and regulatory networks in M. pulegium will provide a more complete understanding of how the production of this and other valuable monoterpenoids is controlled. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to delve deeper into the fascinating biochemistry of this medicinal and aromatic plant.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Frontiers | Chemical profiling, safety assessment, bioactive properties, and molecular interactions of the essential oil derived from Mentha pulegium L. [frontiersin.org]

- 3. Menthofuran - Wikipedia [en.wikipedia.org]

- 4. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Demonstration that menthofuran synthase of mint (Mentha) is a cytochrome P450 monooxygenase: cloning, functional expression, and characterization of the responsible gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.wur.nl [research.wur.nl]

- 8. pnas.org [pnas.org]

- 9. (+)-Menthofuran synthase - Wikipedia [en.wikipedia.org]

- 10. pnas.org [pnas.org]

- 11. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Natural sources and isolation of (-)-Menthofuran

An In-depth Technical Guide to the Natural Sources and Isolation of (-)-Menthofuran

Introduction

This compound, a monoterpenoid and a member of the 1-benzofurans, is a significant component found in the essential oils of various plants, most notably within the Mentha genus.[1][2][3] While it contributes to the characteristic aroma profile of these oils, high concentrations are often considered undesirable in commercial applications like flavorings due to its potential for off-flavor development and discoloration upon storage.[2][4][5] However, its unique chemical structure makes it a valuable chiral starting material for the synthesis of more complex molecules with potential therapeutic applications.[2] This guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and quantitative data for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound is biosynthesized in plants from (+)-pulegone through the action of the cytochrome P450 enzyme (+)-menthofuran synthase (MFS).[4][6][7] The primary natural sources are various species of mint. The concentration of menthofuran in the essential oil is highly variable and depends on factors such as the specific cultivar, climate, geographic location, and harvest time.[6][8] Stress conditions, including high temperatures and low light, are known to increase the accumulation of menthofuran.[4][8]

Table 1: Quantitative Occurrence of this compound in Various Mentha Species

| Plant Species | Menthofuran Content (% of Essential Oil) | Notes |

| Mentha x piperita (Peppermint) | 0.1% - 21% | The most common source; content is highly variable.[6][8][9] |

| Mentha x piperita (Novel Indian Variant) | 32.88% - 42.32% | A specific chemotype exceptionally rich in menthofuran.[10] |

| Mentha pulegium (Pennyroyal) | Significant, but variable levels | Known to be a primary source and is associated with the oil's toxicity.[1][9] |

| Mentha aquatica (Water Mint) | Up to 70.5% (in some Ethiopian oils) | Certain chemotypes can have very high concentrations.[9] |

Biosynthesis and Isolation Workflow

The biosynthesis of this compound is a critical branch point in the monoterpene pathway in mint. The precursor, (+)-pulegone, can be either reduced to (-)-menthone (leading to menthol) or oxidized by MFS to form this compound.[2] This relationship is key to understanding the composition of mint essential oils.

The general workflow for isolating this compound involves an initial extraction of the essential oil from the plant material, followed by purification steps to separate the target compound from the complex mixture.

Caption: Biosynthetic pathway of this compound from (+)-Pulegone.

Caption: General workflow for the isolation of this compound.

Experimental Protocols

The isolation of this compound from its natural sources is a multi-step process requiring careful execution of extraction and purification techniques.

Protocol 1: Essential Oil Extraction via Steam Distillation

This protocol describes the extraction of crude essential oil from Mentha piperita. The highest yield of essential oil is typically obtained when the plants are in full bloom.[11]

Objective: To extract the volatile essential oil, containing this compound, from peppermint plant material.

Materials:

-

Fresh or air-dried aerial parts of Mentha piperita

-

Steam distillation apparatus (steam generator, distillation flask, condenser, receiving vessel/separatory funnel)

-

Anhydrous sodium sulfate

-

Deionized water

Methodology:

-

Preparation: Harvest the aerial parts of the peppermint plant, preferably during the flowering stage to maximize menthofuran content.[8][12] Chop the plant material into small pieces to increase the surface area for efficient extraction.[11]

-

Apparatus Setup: Place the chopped plant material into the distillation flask. Assemble the steam distillation apparatus, ensuring all joints are secure.

-

Distillation: Pass steam from the generator through the plant material.[11][13] The steam will rupture the plant's oil glands and vaporize the volatile essential oils. The mixture of steam and oil vapor travels to the condenser.

-

Condensation & Collection: The vapors are cooled in the condenser and converted back into a liquid, which is collected in a separatory funnel.[11] The distillate will consist of two phases: the essential oil and an aqueous layer (hydrosol).

-

Separation: Allow the distillate to stand until two distinct layers form. Peppermint oil is less dense than water and will float on top.[11] Carefully separate the upper essential oil layer from the lower aqueous layer.[12]

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the crude essential oil in a sealed, dark glass vial in a cool environment to prevent degradation.

Protocol 2: Purification by Fractional Distillation

This technique separates components of the crude essential oil based on their different boiling points.[11][13][14] It is highly effective for enriching the menthofuran content.[13][15]

Objective: To separate this compound from other major components of peppermint oil, such as menthol and menthone.

Materials:

-

Crude peppermint essential oil

-

Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks, heating mantle)

-

Vacuum pump (optional, for vacuum distillation)

-

Stir bar or boiling chips

Table 2: Physical Properties of Key Peppermint Oil Components

| Compound | Boiling Point (°C) | Density (g/mL at 20°C) |

| Menthone | ~207 | ~0.895 |

| This compound | ~196 (72-73°C at 10 torr) | ~0.97 |

| Menthol | ~212 | ~0.890 (solid) |

| Menthyl Acetate | ~229 | ~0.925 |

| (Data synthesized from multiple sources)[11][16][17] |

Methodology:

-

Apparatus Setup: Place the crude peppermint oil into a round-bottom flask with a stir bar. Set up the fractional distillation apparatus. The efficiency of the separation is dependent on the length and type of the fractionating column (e.g., Vigreux).[18]

-

Heating: Gently heat the flask using a heating mantle. The mixture will begin to boil, and the vapor will rise through the fractionating column.

-

Fraction Collection: The components with lower boiling points will vaporize first and reach the top of the column. Monitor the temperature at the thermometer bulb at the top of the column.

-

Collect the distillate in separate receiving flasks as the temperature stabilizes at the boiling point of each successive component.

-

The initial fractions will be enriched in lower-boiling point compounds.

-

Collect the fraction that distills around the boiling point of menthofuran (~196°C at atmospheric pressure, or lower under vacuum).[16] Using a vacuum is often preferred to prevent thermal degradation of the oil components.[15]

-

-

Analysis: Analyze each collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and identify the fractions with the highest purity of this compound.

Protocol 3: High-Purity Isolation via Chromatography

For obtaining highly pure this compound for research or drug development, chromatographic separation is often necessary as a final polishing step.[11]

Objective: To achieve high-purity this compound by separating it from structurally similar compounds.

Materials:

-

Menthofuran-enriched fraction from distillation

-

Silica gel (for column chromatography)

-

Appropriate solvent system (e.g., a hexane/ethyl acetate gradient, to be determined by Thin Layer Chromatography)

-

Chromatography column

-

Collection tubes

-

Rotary evaporator

Methodology:

-

Method Development (TLC): Develop an appropriate solvent system using Thin Layer Chromatography (TLC) to achieve good separation between menthofuran and remaining impurities.

-

Column Packing: Prepare a chromatography column with a slurry of silica gel in the initial, least polar solvent.

-

Sample Loading: Concentrate the menthofuran-enriched fraction and adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the prepared column.

-

Elution: Begin eluting the column with the solvent system, starting with low polarity and gradually increasing it.

-

Fraction Collection: Collect small fractions of the eluent in separate tubes as it passes through the column.

-

Analysis: Monitor the collected fractions by TLC to identify those containing pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Conclusion

This compound is a readily available monoterpene from natural sources, particularly from the essential oil of Mentha piperita. While its presence is often minimized in commercial flavor and fragrance applications, its isolation is of significant interest for synthetic chemistry and potential pharmacological development. The successful isolation relies on a systematic approach, beginning with efficient steam distillation to extract the crude oil, followed by fractional distillation to enrich the target compound. For applications requiring high purity, column chromatography serves as an essential final step. The protocols and data presented in this guide offer a technical foundation for researchers to effectively isolate and purify this compound from its natural matrix.

References

- 1. Menthofuran - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Menthofuran | C10H14O | CID 329983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Demonstration that menthofuran synthase of mint (Mentha) is a cytochrome P450 monooxygenase: cloning, functional expression, and characterization of the responsible gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. tandfonline.com [tandfonline.com]

- 11. The process of extracting menthofuran from peppermint oil. [greenskybio.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. iscientific.org [iscientific.org]

- 15. benchchem.com [benchchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Menthofuran Manufacturers | Menthofuran Suppliers Exporters India [naturalmint.in]

- 18. Purification [chem.rochester.edu]

An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Menthofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (-)-Menthofuran, a naturally occurring monoterpenoid. The information is curated for professionals in research and drug development, with a focus on delivering precise, quantitative data and established experimental methodologies.

Chemical and Physical Properties

This compound, a member of the 1-benzofuran class of compounds, is a significant component of certain essential oils, notably from mint species.[1][2] The following tables summarize its key chemical and physical properties.

Table 1: General and Chemical Properties of Menthofuran

| Property | Value | Source(s) |

| IUPAC Name | (6S)-3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran | [3] |

| Synonyms | (S)-(-)-Menthofuran, (S)-3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran | [1][3] |

| CAS Number | 80183-38-6 (for (S)-isomer) | [3] |

| 494-90-6 (for racemate) | [1][3][4][5] | |

| Molecular Formula | C₁₀H₁₄O | [1][5][6] |

| Molecular Weight | 150.22 g/mol | [1][5][7] |

| InChI | InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/t7-/m0/s1 | [8] |

| InChIKey | YGWKXXYGDYYFJU-VIFPVBFESA-N | [8] |

| Canonical SMILES | C[C@H]1CCC2=C(C1)OC=C2C | [8] |

| Appearance | Colorless to pale yellow or bluish liquid | [1][2][6] |

| Odor | Pungent, musty, nutty, earthy, with minty undertones | [2][9][10] |

Table 2: Physical and Spectroscopic Properties of Menthofuran

| Property | Value | Source(s) |

| Boiling Point | 80-82 °C at 13 mmHg | [1][9][10][11][12] |

| Density | 0.960 to 0.970 g/mL at 25 °C | [9][10][11][12] |

| Refractive Index (n20/D) | 1.481 to 1.486 at 20 °C | [9][11][12] |

| Flash Point | 75.56 °C (168.00 °F) TCC | [9] |

| Solubility | Soluble in alcohol; sparingly soluble in water (16.36 mg/L at 25 °C est.) | [9] |

| Mass Spectrometry (GC-MS) | Major fragments (m/z): 150 (M+), 108 (base peak), 79, 39, 109 | [1][4] |

| ¹H-NMR Spectroscopy | Characteristic signals at approximately 2.6-2.7 ppm and 7 ppm | [13] |

Biological Activity and Significance

This compound is a metabolite of pulegone, a compound found in high concentrations in pennyroyal oil.[3][7] The metabolism of pulegone to menthofuran is a critical step in its associated hepatotoxicity.[3][7] This biotransformation is mediated by cytochrome P450 enzymes.[7] Menthofuran itself can be further metabolized to reactive intermediates that can deplete glutathione levels, leading to cellular damage.[3] In the context of plant biology, menthofuran plays a role in regulating the biosynthesis of other monoterpenes in peppermint.[14][15]

Experimental Protocols

The following section details a practical and efficient method for the synthesis of menthofuran from isopulegols. This three-step synthesis is noted for its respectable yields.[16]

This synthesis involves the epoxidation of isopulegols, followed by oxidation to isopulegone oxides, and subsequent isomerization to menthofuran.[16]

Step 1: Epoxidation of Isopulegols to Isopulegol Oxides

-

Reagents: Isopulegols, acetonitrile, hydrogen peroxide (50%), potassium bicarbonate, methanol.

-

Procedure:

-

To a magnetically stirred, ice-cooled mixture of isopulegols (0.2 mol), acetonitrile (0.2 mol), and potassium bicarbonate (3.4 g) in methanol (100 mL), add a 50% hydrogen peroxide solution (13.6 mL, 0.2 mol) dropwise.[17]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 4 days.[16][17]

-

Wash the residue with water to remove inorganic materials.[16]

-

Dry the resulting oily product over magnesium sulfate and distill to afford isopulegol oxides.[16]

-

Step 2: Oxidation of Isopulegol Oxides to Isopulegone Oxides

-

Reagents: Isopulegol oxides, pyridine, chlorine, dichloromethane.

-

Procedure:

-

To a stirred solution of isopulegol oxides (0.148 mol) in pyridine (60 mL), add a cold solution of chlorine (0.177 mol) in dichloromethane (100 mL) over 25 minutes, while maintaining the internal temperature at approximately 10°C.[17][18]

-

Monitor the reaction by gas chromatography until all the epoxide is consumed (typically within 30 minutes after addition).[17][18]

-

The resulting mixture contains isopulegone oxides.

-

Step 3: Isomerization of Isopulegone Oxides to Menthofuran

-

Reagents: Isopulegone oxides mixture, 9% hydrochloric acid (optional).

-

Procedure:

Visualized Workflow

The following diagram illustrates the synthetic pathway from (-)-Isopulegol to (+)-Menthofuran. Note that starting with (-)-isopulegols leads to the formation of (+)-menthofuran.[16] To obtain this compound, one would need to start with the corresponding enantiomer of isopulegol.

Caption: Synthesis of (+)-Menthofuran from (-)-Isopulegol.

References

- 1. Menthofuran | C10H14O | CID 329983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Menthofuran - Wikipedia [en.wikipedia.org]

- 4. Menthofuran | C10H14O | CID 329983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. CAS 494-90-6: Menthofuran | CymitQuimica [cymitquimica.com]

- 7. Menthofuran | 494-90-6 | Benchchem [benchchem.com]

- 8. (+)-Menthofuran | C10H14O | CID 442478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. menthofuran, 494-90-6 [thegoodscentscompany.com]

- 10. Menthofuran - 蜂竞生物 % [fenjinbio.com]

- 11. MENTHOFURAN | 494-90-6 [chemicalbook.com]

- 12. 494-90-6 CAS MSDS (MENTHOFURAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase | Semantic Scholar [semanticscholar.org]

- 16. tandfonline.com [tandfonline.com]

- 17. benchchem.com [benchchem.com]

- 18. US4240969A - Synthesis of menthofuran - Google Patents [patents.google.com]

Spectroscopic data (NMR, IR, MS) of (-)-Menthofuran

An In-depth Technical Guide to the Spectroscopic Data of (-)-Menthofuran

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectroscopic data for the naturally occurring monoterpenoid, this compound. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.0 | s | - | H-2 |

| ~2.6-2.7 | m | - | H-4, H-7 |

| (Further detailed assignments require higher resolution spectra) |

Note: Marker signals for menthofuran have been identified at approximately 2.6-2.7 ppm and 7 ppm.[1]

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom |

| (Specific chemical shift values require access to a dedicated spectral database, however, typical ranges for similar structures can be referenced) | C-2 |

| C-3 | |

| C-3a | |

| C-4 | |

| C-5 | |

| C-6 | |

| C-7 | |

| C-7a | |

| C-8 (CH₃) | |

| C-9 (CH₃) |

Note: A full spectrum and assigned peaks can be viewed on spectral databases such as SpectraBase.[2]

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2960, 2935, 2875, 2850 | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |

| ~1640 | C=C stretching (furan ring) |

| ~1460, 1385 | C-H bending of CH₂ and CH₃ groups |

| ~1152, 1175 | C-O stretching (furan ring) |

Note: The provided data is a compilation of typical values for the functional groups present in menthofuran.[3][4]

Table 4: Mass Spectrometry (GC-MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 151 | 3.39 | [M+1]⁺ |

| 150 | 29.10 | [M]⁺ (Molecular Ion) |

| 135 | 1.54 | [M-CH₃]⁺ |

| 121 | 1.75 | [M-C₂H₅]⁺ |

| 108 | 99.99 | Base Peak |

| 109 | 8.87 | |

| 91 | 6.00 | |

| 79 | 15.55 | |

| 77 | 8.11 | |

| 39 | 9.11 |

Source: BenchChem Application Notes.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a frequency of 300 MHz or higher.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Typically 10-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Assign the peaks based on chemical shifts, coupling patterns, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of this compound using an FT-IR spectrometer, often suitable for neat samples or solutions.

Instrumentation:

-

An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or salt plates for a neat film).

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the neat this compound sample directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

Background Scan: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample scan.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details a standard method for the analysis of this compound, often found in essential oil mixtures.[1][5]

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Sample Preparation:

-

Prepare a dilute solution of the sample containing this compound (e.g., 1% in a volatile solvent like hexane or ethyl acetate).

-

If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Parameters:

-

GC Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 240 °C at a rate of 3 °C/min.

-

Hold at 240 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC) by its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley).

-

For quantitative analysis, a calibration curve can be prepared using standard solutions of this compound.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

References

The Enigmatic Presence of (-)-Menthofuran in Essential Oils: A Technical Guide to its Discovery, History, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthofuran, a monoterpenoid found in the essential oils of various Mentha species, has long been a subject of scientific interest due to its unique chemical properties and its impact on the quality of commercially important essential oils like peppermint oil. This technical guide provides a comprehensive overview of the discovery and history of this compound, its biosynthetic pathway, and detailed methodologies for its extraction, isolation, and quantification. Quantitative data on its occurrence in different essential oils are summarized, and key experimental protocols are presented to aid researchers in their studies of this intriguing natural compound.

Introduction: The Discovery and Historical Significance of this compound

The story of this compound is intrinsically linked to the chemical investigation of peppermint (Mentha × piperita L.) essential oil, a globally significant commodity in the flavor, fragrance, and pharmaceutical industries. Early research into the composition of peppermint oil focused on its major components, such as menthol and menthone. However, the presence of a furan derivative, later identified as menthofuran, was noted to contribute to the characteristic aroma profile, and at higher concentrations, to undesirable off-notes.

The initial isolation of menthofuran from American peppermint oil was a significant step in understanding the complex chemistry of mint essential oils. Over the years, research has elucidated its biosynthetic origins, revealing it to be a metabolic diversion from the main pathway leading to menthol. This compound is biosynthesized from (+)-pulegone, a key branch-point intermediate in monoterpenoid metabolism in Mentha species[1]. The enzyme responsible for this conversion is (+)-menthofuran synthase, a cytochrome P450 monooxygenase[2][3]. The accumulation of this compound is often associated with plant stress, including factors like high temperatures and water scarcity, leading to its classification as a stress metabolite.

Quantitative Occurrence of this compound in Essential Oils

The concentration of this compound can vary significantly depending on the Mentha species, cultivar, growing conditions, and harvest time. This variability is a critical factor for the quality control of essential oils. The following table summarizes the reported quantitative data for this compound in various essential oils.

| Essential Oil Source | Plant Species | This compound Content (%) | Reference(s) |

| Peppermint Oil | Mentha × piperita | 2.0 - 8.0 | [4] |

| Peppermint Oil (Commercial) | Mentha × piperita | 0.4 - 14.6 | [4] |

| Peppermint Oil (Indian Variety) | Mentha × piperita cv. CIM-Patra | up to 44.0 | [5] |

| Pennyroyal Oil | Mentha pulegium | High concentrations (major component) | [6] |

| Cornmint Oil | Mentha arvensis | Not detected or up to 0.01 | [4] |

Biosynthesis of this compound: A Key Metabolic Diversion

The biosynthesis of this compound represents a critical branch in the metabolic pathway of monoterpenoids in Mentha species. The pathway originates from geranyl diphosphate (GPP) and proceeds through a series of enzymatic reactions to the key intermediate, (+)-pulegone. At this juncture, the metabolic fate of (+)-pulegone determines the final composition of the essential oil. It can either be reduced to (-)-menthone, the precursor to the commercially valuable (-)-menthol, or be oxidized to form (+)-menthofuran. This conversion is catalyzed by the cytochrome P450 enzyme, (+)-menthofuran synthase (MFS).

References

- 1. "The In-Situ Removal of Menthofuran from Peppermint Oil and Subsequent " by Robert Joseph Justice II [scholarworks.wmich.edu]

- 2. benchchem.com [benchchem.com]

- 3. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Menthofuran - Wikipedia [en.wikipedia.org]

(-)-Menthofuran as a Metabolite of Pulegone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-(+)-Pulegone, a monoterpene found in essential oils of plants from the Lamiaceae family, such as pennyroyal and peppermint, undergoes metabolic activation in the liver to form (-)-menthofuran. This biotransformation is a critical step in the manifestation of pulegone-induced hepatotoxicity. This technical guide provides an in-depth overview of the metabolic pathway from pulegone to this compound, the enzymatic processes involved, the subsequent toxicological implications, and the experimental methodologies employed to elucidate these mechanisms. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Biotransformation of Pulegone to this compound

The primary route of pulegone metabolism leading to toxicity involves its conversion to this compound.[1][2] This process is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[3][4] The proposed mechanism involves the allylic oxidation of one of the methyl groups on the isopropylidene side chain of pulegone to form 9-hydroxypulegone.[5][6] This intermediate then undergoes intramolecular cyclization to form a hemiketal, which subsequently dehydrates to yield the furan ring of this compound.[3][4][6]

While the conversion to menthofuran is a key toxification pathway, pulegone is also metabolized through other routes, which are generally considered detoxification pathways.[1] These include reduction to pulegol and rearrangement to isopulegone.[1]

Enzymology of Pulegone Metabolism

Several human liver cytochrome P450 isozymes have been identified as catalysts for the oxidation of pulegone to menthofuran. In vitro studies using expressed human CYPs have demonstrated that CYP1A2, CYP2C19, and CYP2E1 are the primary enzymes responsible for this biotransformation.[5][7]

Table 1: Kinetic Parameters for the Metabolism of (R)-(+)-Pulegone to this compound by Human CYP Isozymes [5][7]

| Enzyme | Km (µM) | Vmax (nmol/min/nmol P450) |

| CYP1A2 | 94 | 2.4 |

| CYP2C19 | 31 | 1.5 |

| CYP2E1 | 29 | 8.4 |

These data indicate that CYP2E1 has the highest affinity (lowest Km) and catalytic efficiency (highest Vmax) for the conversion of pulegone to menthofuran.

Hepatotoxicity of this compound

This compound is considered a proximate hepatotoxin, meaning it requires further metabolic activation to exert its toxic effects.[1] The toxicity of pulegone is largely attributed to its conversion to menthofuran.[2]

Metabolic Activation of this compound

Similar to its precursor, this compound is also a substrate for cytochrome P450 enzymes, including CYP1A2, CYP2A6, CYP2C19, and CYP2E1.[5][7] These enzymes oxidize the furan ring of menthofuran, leading to the formation of reactive metabolites. One of the key ultimate toxic metabolites is a γ-ketoenal, specifically 8-pulegone aldehyde.[1][8] This reactive aldehyde is capable of covalently binding to cellular macromolecules, including proteins, leading to cellular dysfunction and necrosis.[1][9] The formation of a furan epoxide intermediate is also proposed, which can then rearrange to the γ-ketoenal or be hydrolyzed to a dihydrodiol.[7][10]

Glutathione (GSH) plays a crucial role in the detoxification of pulegone and its reactive metabolites.[1][2] At high doses, pulegone can deplete hepatic GSH stores, rendering hepatocytes more susceptible to damage from the reactive metabolites of menthofuran.[2][11]

Experimental Methodologies

The study of pulegone metabolism and toxicity utilizes a combination of in vitro and in vivo experimental models.

In Vitro Studies

-

Microsomal Incubations: Liver microsomes from humans, rats, or mice are a common in vitro system to study the metabolism of pulegone.[8][12]

-

Protocol Outline:

-

Preparation of Microsomes: Liver tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP enzymes.

-

Incubation: A typical incubation mixture contains liver microsomes, the substrate ((R)-(+)-pulegone), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP activity, and a buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Reaction: The reaction is initiated by adding the substrate and incubated at 37°C for a specified time.

-

Termination and Extraction: The reaction is stopped by adding a solvent such as acetonitrile or by placing the mixture on ice. The metabolites are then extracted using an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Analysis: The extracted metabolites are analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for identification and quantification.[13][14]

-

-

-

Expressed Human CYPs: To identify the specific enzymes responsible for pulegone metabolism, individual human CYP enzymes are expressed in a heterologous system (e.g., baculovirus-infected insect cells or E. coli).[7]

-

Protocol Outline: The incubation procedure is similar to that with liver microsomes, but instead of a mixture of enzymes, a single, purified CYP isozyme is used along with cytochrome P450 reductase.

-

In Vivo Studies

-

Animal Models: Rats (e.g., F344/N, Wistar) and mice (e.g., BALB/c, B6C3F1) are frequently used animal models to study the hepatotoxicity of pulegone and menthofuran in vivo.[4][15][16]

-

Protocol Outline:

-

Dosing: Animals are typically administered pulegone or menthofuran via oral gavage or intraperitoneal injection.[15][17] Doses are selected based on previous toxicity studies to induce observable effects.

-

Sample Collection: At specified time points after dosing, blood and liver tissue are collected. Urine and feces may also be collected for metabolite profiling.

-

Biochemical Analysis: Blood plasma or serum is analyzed for markers of liver damage, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[15]

-

Histopathological Examination: Liver tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination to assess the extent of hepatocellular necrosis and other pathological changes.[15]

-

Metabolite Analysis: Tissues and excreta are processed to extract and identify metabolites using analytical techniques like GC-MS or LC-MS.

-

-

Quantitative Toxicity Data

The hepatotoxicity of pulegone and its metabolite menthofuran has been quantified in various studies.

Table 2: Comparative Toxicity of Pulegone and Related Compounds in Mice [1]

| Compound | Dose (mg/kg bw) | Mortality |

| R(+)-Pulegone | 400 | 9/16 |

| Isopulegone | 500 | 3/13 |

| 600 | 3/5 | |

| para-Mentha-1,4(8)-dien-3-one | 500 | 1/10 |

| 600 | 2/10 | |

| Menthofuran | 200 | 5/15 |

| 300 | 10/16 | |

| Isopulegol | 600 | Not toxic |

These data indicate that menthofuran is significantly more toxic than pulegone.[1]

In human case reports of pennyroyal oil ingestion, serum concentrations of pulegone and menthofuran have been measured post-mortem. In one case, the serum menthofuran concentration was 10 ng/mL, and in another, pulegone was at 25 ng/mL and menthofuran at 41 ng/mL.[5]

Conclusion

The conversion of pulegone to this compound is a critical bioactivation step that initiates a cascade of events leading to hepatotoxicity. This process is primarily mediated by CYP enzymes, particularly CYP2E1, CYP1A2, and CYP2C19. The subsequent metabolism of this compound generates reactive electrophiles that cause cellular damage. A thorough understanding of this metabolic pathway and the associated toxicological mechanisms is essential for researchers, scientists, and drug development professionals involved in the safety assessment of compounds containing pulegone and for the development of potential therapeutic interventions for pulegone-induced liver injury. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for further investigation in this field.

References

- 1. PULEGONE AND RELATED SUBSTANCES [inchem.org]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Mentha pulegium - Wikipedia [en.wikipedia.org]

- 4. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Hepatotoxicity of Herbal Supplements Mediated by Modulation of Cytochrome P450 [mdpi.com]

- 7. Metabolism of (R)-(+)-pulegone and (R)-(+)-menthofuran by human liver cytochrome P-450s: evidence for formation of a furan epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biotransformations of R-(+)-pulegone and menthofuran in vitro: chemical basis for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic activation of (R)-(+)-pulegone to a reactive enonal that covalently binds to mouse liver proteins. | Semantic Scholar [semanticscholar.org]

- 10. Reactive intermediates in the oxidation of menthofuran by cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (Open Access) Menthofuran-dependent and independent aspects of pulegone hepatotoxicity: roles of glutathione. (1990) | D Thomassen | 83 Citations [scispace.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 15. In vivo inhibition of CYP2E1 fails to reduce pulegone-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. phcogres.com [phcogres.com]

The Double-Edged Leaf: (-)-Menthofuran's Role in Plant Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of threats, including herbivorous insects and pathogenic microorganisms. Among these chemical weapons are a diverse array of secondary metabolites, with terpenoids representing one of the largest and most functionally varied classes. Within the monoterpenoids, (-)-menthofuran, a volatile organic compound predominantly found in members of the Mentha (mint) genus, has emerged as a molecule of significant interest. Historically considered an undesirable component in commercially produced peppermint oil due to its potential hepatotoxicity in mammals, recent research has begun to unravel its crucial role in the plant's own defense mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in plant defense, detailing its biosynthesis, direct and indirect defense properties, and the signaling pathways that govern its production.

Biosynthesis of this compound: A Key Branch in the Monoterpene Pathway

The biosynthesis of this compound is intricately linked to the well-characterized monoterpene pathway in peppermint (Mentha x piperita). This pathway is localized within the secretory cells of glandular trichomes, specialized structures on the leaf surface.

The journey to this compound begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), generated through the methylerythritol phosphate (MEP) pathway in the plastids. The key steps leading to and including the formation of this compound are as follows:

-

Geranyl Diphosphate (GPP) Synthesis: Geranyl diphosphate synthase catalyzes the condensation of IPP and DMAPP to form the C10 precursor, GPP.

-

Cyclization to (-)-Limonene: The first committed step in menthol and menthofuran biosynthesis is the cyclization of GPP to (-)-limonene, a reaction catalyzed by (-)-limonene synthase.

-

Hydroxylation to (-)-trans-Isopiperitenol: Cytochrome P450 monooxygenases, specifically (-)-limonene-3-hydroxylase, introduce a hydroxyl group to (-)-limonene.

-

A Series of Reductions and Isomerizations: A cascade of enzymatic reactions involving dehydrogenases and reductases converts (-)-trans-isopiperitenol to the crucial branch-point intermediate, (+)-pulegone.

-

The Branch Point: Menthone/Isomenthome vs. Menthofuran: (+)-pulegone stands at a critical metabolic fork. It can either be reduced by pulegone reductase (PR) to produce menthone and isomenthone, the precursors to menthol, or it can be oxidized to form (+)-menthofuran.

-

Formation of (+)-Menthofuran: This final step is catalyzed by the cytochrome P450 enzyme, (+)-menthofuran synthase (MFS).[1] This enzyme facilitates the hydroxylation of the C9 methyl group of (+)-pulegone, which is followed by cyclization and dehydration to yield (+)-menthofuran.[1] In the context of this guide, we will refer to it by its more common name, menthofuran.

The expression of the gene encoding MFS is a critical control point in determining the chemical profile of the essential oil and is influenced by various developmental and environmental factors, including light and stress.

Role in Direct Plant Defense

This compound contributes to the direct defense of Mentha species through its toxic and deterrent properties against a range of antagonists. While quantitative data for purified this compound is limited in publicly available literature, studies on essential oils rich in this compound and on related monoterpenes provide strong evidence for its defensive role.

Insecticidal and Antifeedant Activity

Essential oils from various Mentha species have demonstrated significant insecticidal and antifeedant effects against a variety of insect pests. Although these oils are complex mixtures, the presence of this compound is often correlated with their bioactivity.

Table 1: Insecticidal Activity of Related Monoterpenes and Essential Oils

| Compound/Essential Oil | Target Insect | Bioassay | LC50/LD50 | Reference |

| Mentha piperita oil | Tribolium castaneum | Fumigation | 18.1 mg/L air | [2] |

| Mentha piperita oil | Lasioderma serricorne | Fumigation | 68.4 mg/L air | [2] |

| Mentha piperita oil | Liposcelis bostrychophila | Fumigation | 0.6 mg/L air | [2] |

| Menthone | Tribolium castaneum | Fumigation | 33.74 µL/L air | [3] |

| Pulegone | Tribolium castaneum | Fumigation | 39.15 µL/L air | [3] |

| Thymol | Spodoptera litura | Topical Application | 46.9 µ g/larva | [3] |

Note: Lower LC50/LD50 values indicate higher toxicity.

The mechanisms by which this compound exerts its insecticidal effects are likely multifaceted, involving neurotoxicity, disruption of metabolic processes, and damage to cell membranes. As an antifeedant, its bitter taste and aroma can deter insects from feeding on plant tissues.

Antimicrobial Activity

This compound also plays a role in defending the plant against pathogenic fungi and bacteria. Essential oils containing menthofuran have shown broad-spectrum antimicrobial activity.

Table 2: Antimicrobial Activity of Mentha Essential Oils and Related Monoterpenes

| Compound/Essential Oil | Microbial Species | Bioassay | MIC (Minimum Inhibitory Concentration) | Reference |

| Mentha piperita oil | Botrytis cinerea | Vapor Phase | 250 µL/L | [4] |

| Mentha spicata oil | Fusarium oxysporum | Mycelial Growth Inhibition | - (85% inhibition at 80 µl) | [5] |

| Thymol | Botrytis cinerea | Mycelial Growth Inhibition | 65 mg/L | [6] |

| Carvacrol | Botrytis cinerea | Mycelial Growth Inhibition | 120 µL/L | [6] |

Note: Specific MIC values for purified this compound against a wide range of microbes are not extensively documented.

The antimicrobial action of this compound is thought to involve the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents, as well as the inhibition of essential enzymes.

Role in Indirect Plant Defense

In addition to its direct defensive properties, this compound, as a volatile organic compound (VOC), can act as an infochemical, mediating interactions with other organisms in the plant's environment. This forms the basis of indirect defense, where the plant attracts natural enemies of its herbivores.

When a plant is attacked by an herbivore, it often releases a specific blend of VOCs. This "cry for help" can be detected by predators and parasitoids of the attacking herbivore, which are then attracted to the plant, leading to a reduction in herbivore pressure. While direct evidence linking this compound specifically to the attraction of parasitoids is still emerging, it is known that herbivore damage can induce the production and release of monoterpenes, including menthofuran. It is plausible that this compound contributes to the overall volatile bouquet that signals the presence of herbivores to their natural enemies.

Regulation of this compound Biosynthesis: The Jasmonate Signaling Pathway

The production of this compound is tightly regulated by the plant's signaling networks, with the jasmonate pathway playing a central role. Jasmonates, including jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules involved in plant defense responses to herbivory and necrotrophic pathogens.

Upon herbivore attack or pathogen infection, the biosynthesis of jasmonates is initiated. This leads to a signaling cascade that results in the transcriptional activation of defense-related genes, including those involved in secondary metabolite production.

Studies have shown that the application of MeJA to Mentha species leads to an upregulation of the expression of the MFS gene, resulting in increased production of this compound.[7][8] This induction is mediated by specific transcription factors (TFs) that bind to regulatory elements in the promoter region of the MFS gene.

The core of the jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. In the absence of JA, JAZ proteins bind to and inhibit the activity of key transcription factors, such as MYC2. Upon perception of the JA signal, JAZ proteins are targeted for degradation, releasing the transcription factors to activate the expression of their target genes. It is hypothesized that MYC2, and potentially other jasmonate-responsive TFs like WRKYs, directly or indirectly regulate the expression of MFS.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in plant defense.

Insect Antifeedant Bioassay (Leaf Disc Choice Assay)

This protocol is adapted from methods used to assess the antifeedant properties of plant extracts and pure compounds against lepidopteran larvae.

Objective: To determine the feeding deterrent effect of this compound on a model herbivore, such as Spodoptera litura.

Materials:

-

This compound

-

Acetone (or other suitable solvent)

-

Cabbage or other suitable host plant leaves

-

Third-instar larvae of Spodoptera litura (or other relevant insect)

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Cork borer

-

Micropipettes

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions to obtain the desired test concentrations (e.g., 10, 50, 100, 250, 500 µg/cm²).

-

Leaf Disc Preparation: Using a cork borer, cut discs of a uniform size (e.g., 2 cm diameter) from fresh host plant leaves.

-

Treatment Application: For each concentration, apply a known volume of the test solution evenly onto the surface of a leaf disc and allow the solvent to evaporate completely. For the control, treat a leaf disc with the same volume of solvent only.

-

Bioassay Setup: In each Petri dish lined with moist filter paper, place one treated leaf disc and one control leaf disc on opposite sides.

-

Insect Introduction: Introduce one third-instar larva into the center of each Petri dish.

-

Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 1°C, 65 ± 5% RH, 16:8 L:D photoperiod).

-

Data Collection: After a set period (e.g., 24 hours), measure the area of each leaf disc consumed using a leaf area meter or image analysis software.

-

Data Analysis: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.

Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is designed to evaluate the inhibitory effect of a volatile compound on the growth of a filamentous fungus.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a model fungal pathogen, such as Fusarium oxysporum.

Materials:

-

This compound

-

Ethanol or DMSO (solvent)

-

Potato Dextrose Agar (PDA)

-

Actively growing culture of Fusarium oxysporum

-

Sterile Petri dishes (9 cm diameter)

-

Sterile cork borer

-

Micropipettes

-

Parafilm

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent.

-

Poisoned Food Method:

-

Autoclave the PDA medium and cool it to approximately 45-50°C.

-

Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 200, 400 µg/mL). Also prepare a control plate with the solvent alone.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

-

Inoculation: From the edge of an actively growing F. oxysporum culture, take a mycelial plug of a uniform size (e.g., 5 mm diameter) using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

-

Incubation: Seal the plates with Parafilm and incubate them at an optimal temperature for fungal growth (e.g., 25-28°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the formula: MGI (%) = [(DC - DT) / DC] * 100, where DC is the average diameter of the fungal colony in the control plate and DT is the average diameter of the fungal colony in the treated plate. The MIC is the lowest concentration that completely inhibits visible fungal growth.

Conclusion and Future Directions

This compound, long considered a problematic component of peppermint oil, is now understood to be an integral part of the plant's sophisticated defense system. Its biosynthesis is tightly regulated, particularly in response to biotic stress, through the jasmonate signaling pathway. While direct quantitative data on its efficacy against a broad range of pests and pathogens is still somewhat limited, the available evidence strongly supports its role as a direct defense compound with both insecticidal and antimicrobial properties. Furthermore, its volatile nature suggests a potential role in indirect defense through the attraction of natural enemies of herbivores.

For researchers and professionals in drug development and crop protection, this compound and its biosynthetic pathway offer several avenues for exploration. A deeper understanding of the transcriptional regulation of MFS could lead to the development of strategies to enhance the natural defenses of Mentha crops. Furthermore, the elucidation of the precise mechanisms of action of this compound against insects and microbes could inspire the design of novel, nature-inspired pesticides and antimicrobial agents. Future research should focus on obtaining more robust quantitative data on the bioactivity of purified this compound, identifying the specific transcription factors that regulate its production, and exploring its role in mediating tritrophic interactions. Such efforts will undoubtedly shed more light on the complex and fascinating world of plant chemical ecology and may pave the way for new applications in agriculture and medicine.

References

- 1. Demonstration that menthofuran synthase of mint (Mentha) is a cytochrome P450 monooxygenase: cloning, functional expression, and characterization of the responsible gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. Antifungal Activities of Essential Oils in Vapor Phase against Botrytis cinerea and Their Potential to Control Postharvest Strawberry Gray Mold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl Jasmonate- and Salicylic Acid-Induced Transcription Factor ZjWRKY18 Regulates Triterpenoid Accumulation and Salt Stress Tolerance in Jujube - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal activity of thymol and carvacrol against postharvest pathogens Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of fungal infection on reproductive potential and survival time of Tetranychus urticae (Acari: Tetranychidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(-)-Menthofuran: An In-depth Technical Guide to Degradation and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthofuran, a monoterpene found in various essential oils, is of significant interest due to its biological activity and its role as a key metabolite of pulegone, a compound with known hepatotoxicity. Understanding the degradation and stability of this compound is critical for the quality control of essential oils, the safety assessment of consumer products, and for drug development professionals exploring its potential pharmacological applications. This technical guide provides a comprehensive overview of the degradation pathways of this compound under both metabolic and forced degradation conditions. It includes detailed experimental protocols for stability studies, a summary of known and plausible degradation products, and analytical methodologies for their identification and quantification.

Introduction

This compound is a bicyclic monoterpenoid characterized by a furan ring fused to a cyclohexane moiety. Its presence in essential oils, particularly from plants of the Mentha genus, contributes to their aroma and potential therapeutic properties. However, the stability of this compound is a crucial factor influencing the quality and safety of these oils and any derived products. Degradation can lead to the formation of various byproducts, some of which may have altered biological activity or toxicity. This guide delves into the known metabolic fate of this compound and explores its predicted behavior under forced degradation conditions, providing a framework for researchers to conduct robust stability studies.

Metabolic Degradation of this compound

The in vivo degradation of this compound is primarily an oxidative process mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] This metabolic activation is a key factor in the hepatotoxicity associated with pulegone, for which this compound is a major metabolite.[3][4][5]

Key Metabolic Pathways

The primary metabolic pathway involves the oxidation of the furan ring, leading to the formation of a highly reactive γ-ketoenal intermediate.[2][6] This intermediate can then undergo further transformations:

-

Formation of Mintlactones and Hydroxymintlactones: The γ-ketoenal can cyclize to form diastereomeric mintlactones. Further oxidation can lead to the formation of hydroxymintlactones.[1][7]

-

Glutathione Conjugation: The reactive γ-ketoenal can be detoxified through conjugation with glutathione (GSH).[7]

-

Formation of Other Oxidative Products: While controversial and not consistently reported, some studies have suggested the formation of p-cresol and benzoic acid as minor metabolites.[6][8] However, other research has failed to detect these compounds, suggesting they are not major degradation products.[1]

The metabolic degradation of this compound is a complex process involving multiple enzymatic steps, ultimately leading to a variety of more polar and excretable compounds.

Chemical Stability and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10] While specific experimental data on the forced degradation of isolated this compound is limited, its chemical structure allows for the prediction of its behavior under various stress conditions.

General Principles of Forced Degradation

Forced degradation studies typically involve exposing the compound to stress conditions more severe than those it would encounter during storage.[7][9][10] The goal is to induce degradation to a limited extent (typically 5-20%) to identify potential degradation products and pathways.[11]

Plausible Degradation Pathways under Forced Conditions

Based on the chemical nature of the furan ring and the tetrahydrofuran moiety within the this compound structure, the following degradation pathways are proposed under different stress conditions:

-

Acidic Conditions: Acid-catalyzed hydrolysis of the furan ring is a likely degradation pathway. Protonation of the furan oxygen can lead to ring-opening, forming dicarbonyl compounds.

-

Basic Conditions: While furans are generally more stable under basic conditions than acidic conditions, strong bases at elevated temperatures could potentially lead to rearrangements or ring-opening.

-

Oxidative Conditions: The furan ring is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide could lead to the formation of hydroperoxides, epoxides, and subsequent ring-opened products such as enediones or lactones. This aligns with the known poor oxidative stability of furanic compounds.[1][6]

-

Photolytic Conditions: Exposure to UV or visible light can induce photochemical reactions in furan derivatives, potentially leading to isomerization, dimerization, or photooxidation.[2]

-

Thermal Conditions: At elevated temperatures, this compound may undergo thermal decomposition. The stability of related terpenes in mint oil has been shown to decrease with increasing temperature.[12]

Experimental Protocols for Stability Studies

The following protocols are designed as a starting point for conducting forced degradation studies on this compound. It is recommended to perform these studies on a pure sample of this compound and to analyze the stressed samples using a validated stability-indicating analytical method.

Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Stress Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |

| Base Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. |

| Oxidation | To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours. |

| Photostability | Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. |

| Thermal Degradation | Place the solid this compound in a controlled temperature oven at 70°C for 48 hours. Dissolve the sample in the initial solvent for analysis. |

Table 1: Proposed Forced Degradation Conditions for this compound.

Analysis of Stressed Samples

-

Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (see Section 5).

-

Monitor for the appearance of new peaks and a decrease in the peak area of this compound.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a suitable detector are powerful techniques for this purpose.[13]

GC-MS Method for Stability Indicating Assay

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like terpenes and their degradation products.[3][8]

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250°C |

| Oven Program | Initial 60°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-350 |

| Scan Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |

Table 2: Example GC-MS Parameters for this compound Analysis. [8]

UPLC-MS/MS Method for Stability Indicating Assay

UPLC-MS/MS offers high resolution and sensitivity, making it suitable for separating and identifying a wide range of degradation products, including those that are less volatile or thermally labile.[2]

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |